molecular formula C13H20ClN3 B13543758 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

Cat. No.: B13543758
M. Wt: 253.77 g/mol
InChI Key: HLIMAIGRUWBJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. For example, 2-chloropyridine can be reacted with 4-propylpiperazine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, as well as in material science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-butylpiperazine

Uniqueness

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperazine ring can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine

InChI

InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3

InChI Key

HLIMAIGRUWBJDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.